rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
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Overview
Description
rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: is a bicyclic compound with a unique structure that includes an iodine atom and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as 6-oxabicyclo[3.2.1]octan-7-one. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Chemistry: In organic synthesis, rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one can be used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for constructing diverse chemical entities .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 6-Oxabicyclo[3.2.1]octan-7-one, 4-bromo-, (1R,4R,5R)-rel-
- 6,8-Dioxabicyclo[3.2.1]octan-7-one
Comparison: rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or oxygen-containing analogs. The iodine atom can participate in specific interactions that are not possible with other halogens or functional groups, making this compound particularly interesting for research and development .
Properties
IUPAC Name |
(4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2/t4?,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFLEWPYOOJPZ-YSLANXFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C[C@H]([C@@H]1I)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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